Researchers requiring a potent MAO-A inhibitor often face inaccurate SAR due to even minor structural changes. Hispidol solves this as a reversible competitive inhibitor (IC50 0.26 µM) with strictly defined aurone scaffold. - 16-fold greater potency than analog Sulfuretin ensures target specificity. - 25 mg/mL DMSO solubility for reliable high-concentration stocks. - Proven starting point for selective MAO-B inhibitor synthesis.
Hispidol is a naturally occurring aurone, a subclass of flavonoids, recognized for its well-defined biological activities. The primary procurement value of this compound is centered on its function as a potent, reversible, and competitive inhibitor of monoamine oxidase-A (MAO-A), where it demonstrates significantly higher potency than some established benchmarks. Additionally, it serves as a validated starting scaffold for synthetic derivatization in medicinal chemistry programs and exhibits inhibitory effects on TNF-α signaling pathways, making it a valuable tool for research in neuropharmacology and inflammation.
Direct substitution of Hispidol with its close structural analogs is not viable due to extreme sensitivity in the structure-activity relationship. For example, the addition of a single hydroxyl group to the B-ring to form the analog Sulfuretin results in a 16-fold decrease in inhibitory potency against monoamine oxidase-A (MAO-A). Furthermore, confusion with the similarly named flavone, Hispidulin, is a procurement risk; as an aurone, Hispidol possesses a distinct five-membered heterocyclic ring, leading to fundamental differences in stereochemistry, solubility, and reactivity compared to the six-membered ring of flavones. These structural distinctions make the compounds non-interchangeable for both biological assays and synthetic applications.
Hispidol is a significantly more potent inhibitor of recombinant human monoamine oxidase-A (MAO-A) than the marketed reversible inhibitor Toloxatone. In a direct comparative assay, Hispidol exhibited an IC50 value of 0.26 µM, over four times more potent than Toloxatone (IC50 = 1.10 µM). Crucially, its potency is highly dependent on its exact structure; its direct analog Sulfuretin, which differs only by an additional hydroxyl group, is 16 times less active, with an IC50 of 4.16 µM.
| Evidence Dimension | MAO-A Inhibition (IC50) |
| Target Compound Data | 0.26 µM |
| Comparator Or Baseline | Toloxatone: 1.10 µM; Sulfuretin: 4.16 µM |
| Quantified Difference | 4.2x more potent than Toloxatone; 16x more potent than Sulfuretin |
| Conditions | In vitro assay with recombinant human MAO-A |
For researchers screening for MAO-A inhibitors, Hispidol provides a more potent starting point, requiring lower concentrations and reducing potential off-target effects compared to its closest analog or an established drug.
While Hispidol itself is a selective MAO-A inhibitor (MAO-A IC50 = 0.26 µM; MAO-B IC50 = 2.45 µM), its aurone core serves as a validated precursor for synthesizing potent and highly selective MAO-B inhibitors. Synthetic modification, such as the addition of an O6-aminoalkyl group to a Hispidol analog, can invert the selectivity profile. For instance, the derivative '3bc' was shown to be a sub-micromolar MAO-B inhibitor (IC50 = 0.34 µM) with a high selectivity index (>289) over MAO-A.
| Evidence Dimension | Target Selectivity (MAO-A vs MAO-B Inhibition) |
| Target Compound Data | MAO-A Selective (IC50: 0.26 µM for MAO-A vs 2.45 µM for MAO-B) |
| Comparator Or Baseline | Derivative '3bc': MAO-B Selective (IC50: 0.34 µM for MAO-B; Selectivity Index > 289) |
| Quantified Difference | Functional inversion of isoform selectivity through derivatization |
| Conditions | In vitro enzyme inhibition assays |
This validates Hispidol's procurement value as a versatile starting material for medicinal chemistry campaigns aimed at creating new chemical entities with tailored selectivity profiles.
Hispidol demonstrates reliable solubility in common laboratory solvents, essential for reproducible assay preparation. Technical datasheets report its solubility as 25 mg/mL in DMSO and 10 mg/mL in ethanol. In contrast, the similarly named flavone Hispidulin, while also soluble in DMSO (~30 mg/mL), is characterized as only sparingly soluble in aqueous buffers, requiring a co-solvent system for even minimal aqueous solubility (approx. 0.25 mg/ml in 1:3 DMSO:PBS). Hispidol is documented as insoluble in water.
| Evidence Dimension | Solubility |
| Target Compound Data | DMSO: 25 mg/mL; Ethanol: 10 mg/mL |
| Comparator Or Baseline | Hispidulin: DMSO: ~30 mg/mL; Sparingly soluble in aqueous buffers |
| Quantified Difference | Provides clear solubility parameters in pure organic solvents, unlike compounds requiring co-solvent systems for aqueous use. |
| Conditions | Standard laboratory conditions |
This provides clear, practical data for experiment planning, allowing buyers to select the compound based on their formulation needs and avoid failed experiments due to poor or undocumented solubility.
The thermal stability of flavonoids is heavily influenced by the hydroxylation pattern of the B-ring. Studies on related flavonols show that structures with a pyrogallol-type B-ring (three hydroxyl groups, e.g., myricetin) are significantly less stable in boiling water, with over 63% degradation in 3 hours. In contrast, those with fewer hydroxyl groups on the B-ring, such as catechol (two -OH) or resorcinol (one -OH) types, are substantially more stable. As Hispidol possesses only a single 4'-hydroxyl group on its B-ring, it belongs to the most stable structural class, suggesting superior integrity during processes involving heat compared to polysubstituted analogs.
| Evidence Dimension | Thermal Stability in Boiling Water |
| Target Compound Data | Inferred High Stability (Belongs to resorcinol-type B-ring class) |
| Comparator Or Baseline | Pyrogallol-type flavonoids (e.g., Myricetin): >63% degradation after 3 hours |
| Quantified Difference | Expected significantly lower degradation rate under thermal stress compared to analogs with 3',4',5'-trihydroxy B-rings. |
| Conditions | Heating in boiling water (100°C) |
For applications involving heating, reflux, or long-term storage in solution, Hispidol's structure suggests better integrity and reproducibility compared to more heavily hydroxylated analogs.
Given its high potency (IC50 = 0.26 µM), which exceeds that of the marketed drug Toloxatone, and its well-characterized reversible, competitive mode of action, Hispidol is an ideal positive control and benchmark standard for screening campaigns targeting MAO-A.
Hispidol's validated use as a precursor to functionally distinct molecules, such as highly selective MAO-B inhibitors, makes it a valuable and efficient starting scaffold for generating novel derivatives and exploring SAR for the aurone class of compounds.
For screening protocols or in vitro studies that demand high concentration stock solutions, Hispidol’s documented solubility of 25 mg/mL in DMSO ensures reliable and reproducible preparation without the formulation challenges associated with less soluble analogs.